molecular formula C13H18O B8568782 3-(1,2,3,4-Tetrahydronaphthalen-1-yl)propan-1-ol

3-(1,2,3,4-Tetrahydronaphthalen-1-yl)propan-1-ol

Cat. No.: B8568782
M. Wt: 190.28 g/mol
InChI Key: ZCEDRKCMXGAYNL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-(1,2,3,4-Tetrahydronaphthalen-1-yl)propan-1-ol is an organic compound that features a tetralin moiety attached to a propanol group. Tetralin, also known as 1,2,3,4-tetrahydronaphthalene, is a hydrogenated derivative of naphthalene, which is a bicyclic aromatic hydrocarbon. The presence of the tetralin ring imparts unique chemical and physical properties to the compound, making it of interest in various scientific and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(1,2,3,4-Tetrahydronaphthalen-1-yl)propan-1-ol typically involves the alkylation of tetralin with a suitable propanol derivative. One common method is the Friedel-Crafts alkylation, where tetralin reacts with 3-chloropropanol in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction proceeds under mild conditions, usually at room temperature, and yields the desired product after purification.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow processes to ensure high efficiency and yield. The use of advanced catalytic systems and optimized reaction conditions can further enhance the production rate. Additionally, the purification of the final product is achieved through distillation or recrystallization techniques to obtain a high-purity compound suitable for various applications.

Chemical Reactions Analysis

Types of Reactions

3-(1,2,3,4-Tetrahydronaphthalen-1-yl)propan-1-ol undergoes several types of chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form the corresponding ketone or aldehyde.

    Reduction: The compound can be reduced to form the corresponding alkane.

    Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3) under acidic conditions.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) can be used to convert the hydroxyl group into a halide, which can then undergo further substitution reactions.

Major Products Formed

    Oxidation: Tetralin-1-yl-propanone or tetralin-1-yl-propanal.

    Reduction: Tetralin-1-yl-propane.

    Substitution: Tetralin-1-yl-propyl halides (e.g., chloride, bromide).

Scientific Research Applications

3-(1,2,3,4-Tetrahydronaphthalen-1-yl)propan-1-ol has a wide range of applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

    Biology: The compound is studied for its potential biological activities, including its effects on cellular processes and receptor interactions.

    Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the treatment of neurological disorders and cancer.

    Industry: It is used as a precursor in the production of specialty chemicals and materials, including polymers and resins.

Mechanism of Action

The mechanism of action of 3-(1,2,3,4-Tetrahydronaphthalen-1-yl)propan-1-ol involves its interaction with specific molecular targets and pathways. The tetralin moiety allows the compound to interact with hydrophobic regions of proteins and membranes, potentially modulating their function. Additionally, the hydroxyl group can form hydrogen bonds with target molecules, influencing their activity. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    Tetralin: The parent compound, which lacks the propanol group.

    1-(Tetralin-1-yl)ethanol: A similar compound with an ethanol group instead of propanol.

    4-(Tetralin-1-yl)butanol: A compound with a butanol group, providing a longer carbon chain.

Uniqueness

3-(1,2,3,4-Tetrahydronaphthalen-1-yl)propan-1-ol is unique due to the specific positioning of the propanol group on the tetralin ring, which imparts distinct chemical and physical properties. This unique structure allows for specific interactions with molecular targets, making it valuable in various research and industrial applications.

Properties

Molecular Formula

C13H18O

Molecular Weight

190.28 g/mol

IUPAC Name

3-(1,2,3,4-tetrahydronaphthalen-1-yl)propan-1-ol

InChI

InChI=1S/C13H18O/c14-10-4-8-12-7-3-6-11-5-1-2-9-13(11)12/h1-2,5,9,12,14H,3-4,6-8,10H2

InChI Key

ZCEDRKCMXGAYNL-UHFFFAOYSA-N

Canonical SMILES

C1CC(C2=CC=CC=C2C1)CCCO

Origin of Product

United States

Synthesis routes and methods

Procedure details

(3-Benzyloxypropyl)triphenylphosphoniumbromide (1.00 g) was dissolved in tetrahydrofuran (10 ml), sodium hydride (162 mg) was added under ice-cooling, and the mixture was stirred at room temperature for 1 hr. α-Tetralone (1.36 ml) was added to the reaction mixture, and the mixture was stirred at 75° C. for 48 hr. Water was added to the reaction mixture, and the mixture was extracted with ethyl acetate, washed with saturated brine, and dried over anhydrous magnesium sulfate. The solvent was evaporated under reduced pressure. To a solution of the obtained residue in ethyl acetate (10 ml) was added 10% palladium carbon (200 mg), and the mixture was stirred under a hydrogen atmosphere at room temperature for 18 hr. The reaction container was purged with nitrogen, the solution was filtered, and the filtrate was concentrated. The obtained residue was purified by silica gel column chromatography to give the object product (140 mg) as a colorless oil.
Quantity
1 g
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reactant
Reaction Step One
Quantity
10 mL
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solvent
Reaction Step One
Quantity
162 mg
Type
reactant
Reaction Step Two
Quantity
1.36 mL
Type
reactant
Reaction Step Three
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Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four

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